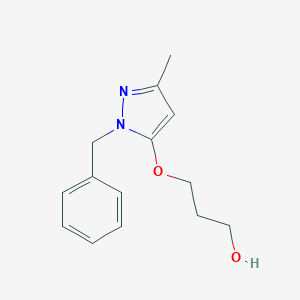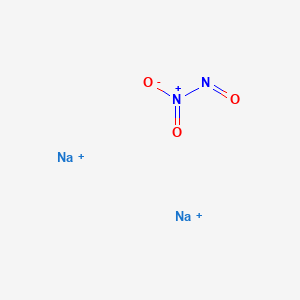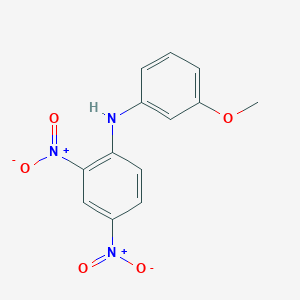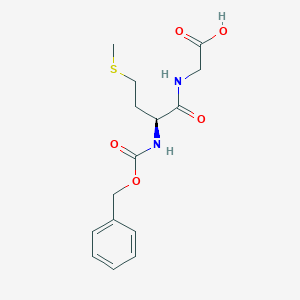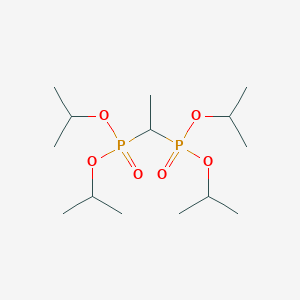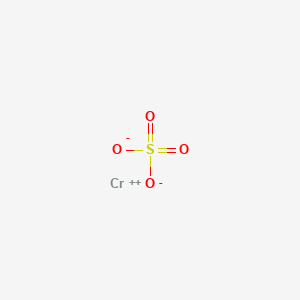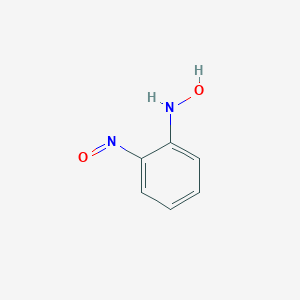
N-(2-nitrosophenyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-nitrosophenyl)hydroxylamine, also known as SNAP, is a chemical compound with the molecular formula C6H6N2O2. It is a nitric oxide donor that has been widely used in scientific research for its ability to release nitric oxide in a controlled manner.
Wirkmechanismus
N-(2-nitrosophenyl)hydroxylamine releases nitric oxide through a process called diazeniumdiolation. In this process, the compound reacts with water to form a diazeniumdiolate intermediate, which then decomposes to release nitric oxide and regenerate the starting compound.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of N-(2-nitrosophenyl)hydroxylamine are largely due to its ability to release nitric oxide. Nitric oxide is a signaling molecule that plays a role in a variety of physiological processes, including vasodilation, neurotransmission, and immune response. By releasing nitric oxide in a controlled manner, N-(2-nitrosophenyl)hydroxylamine can be used to study the effects of nitric oxide on these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-nitrosophenyl)hydroxylamine in lab experiments is its ability to release nitric oxide in a controlled manner. This allows researchers to study the effects of nitric oxide on physiological processes without the confounding effects of other compounds that may be present in natural systems. However, one limitation of using N-(2-nitrosophenyl)hydroxylamine is that it may not accurately reflect the effects of nitric oxide in vivo, as the concentration and timing of nitric oxide release may differ from natural systems.
Zukünftige Richtungen
There are several future directions for research involving N-(2-nitrosophenyl)hydroxylamine. One direction is to study the effects of nitric oxide on specific physiological processes, such as inflammation or neurotransmission. Another direction is to develop new nitric oxide donors that can release nitric oxide in a more controlled or targeted manner. Additionally, research could focus on the development of new techniques for measuring nitric oxide release in vivo, which would allow for more accurate studies of the effects of nitric oxide on physiological processes.
Conclusion
N-(2-nitrosophenyl)hydroxylamine is a chemical compound that has been widely used in scientific research as a nitric oxide donor. Its ability to release nitric oxide in a controlled manner has made it a valuable tool for studying the effects of nitric oxide on physiological processes. While there are limitations to its use, there are also many future directions for research involving N-(2-nitrosophenyl)hydroxylamine, including the development of new nitric oxide donors and techniques for measuring nitric oxide release in vivo.
Synthesemethoden
N-(2-nitrosophenyl)hydroxylamine can be synthesized by the reaction of hydroxylamine hydrochloride with 2-nitrosophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by proton transfer.
Wissenschaftliche Forschungsanwendungen
N-(2-nitrosophenyl)hydroxylamine has been widely used in scientific research as a nitric oxide donor. Nitric oxide is an important signaling molecule that plays a role in a variety of physiological processes, including vasodilation, neurotransmission, and immune response. By releasing nitric oxide in a controlled manner, N-(2-nitrosophenyl)hydroxylamine can be used to study the effects of nitric oxide on these processes.
Eigenschaften
CAS-Nummer |
14208-17-4 |
|---|---|
Produktname |
N-(2-nitrosophenyl)hydroxylamine |
Molekularformel |
C6H6N2O2 |
Molekulargewicht |
138.12 g/mol |
IUPAC-Name |
N-(2-nitrosophenyl)hydroxylamine |
InChI |
InChI=1S/C6H6N2O2/c9-7-5-3-1-2-4-6(5)8-10/h1-4,7,9H |
InChI-Schlüssel |
GQWVWBLFIXPRGS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NO)N=O |
Kanonische SMILES |
C1=CC=C(C(=C1)NO)N=O |
Andere CAS-Nummern |
14208-17-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



